3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide
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Overview
Description
3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide is an organic compound with the molecular formula C12H11ClN2O2S This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theGamma-aminobutyric acid receptor (GAR) . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
It’s known that compounds interacting with the gar typically act asagonists or inhibitors , modulating the receptor’s activity . This modulation can result in changes to neuronal excitability and neurotransmission.
Biochemical Pathways
GABAergic signaling pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and muscle tone .
Result of Action
Modulation of the gar typically results in changes to neuronal excitability, potentially influencing behaviors and physiological processes associated with this receptor .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in the degradation of incretin hormones . The interaction between 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide and DPP-IV could potentially influence various biochemical reactions.
Cellular Effects
Given its potential DPP-IV inhibitory activity, it could influence cell function by modulating the levels of incretin hormones, which play a key role in regulating insulin secretion .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level by binding to DPP-IV and inhibiting its activity . This could potentially lead to changes in gene expression and enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chloroaniline+benzenesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Aniline derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(4-bromophenyl)-benzenesulfonamide
- 3-Amino-N-(4-methylphenyl)-benzenesulfonamide
- 3-Amino-N-(4-nitrophenyl)-benzenesulfonamide
Comparison
Compared to its analogs, 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
3-amino-N-(4-chlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIDHJLSQXPDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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